D-Alloisoleucine, N-methyl-
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Overview
Description
D-Alloisoleucine, N-methyl-: is a derivative of the amino acid isoleucine It is one of the stereoisomers of isoleucine, which means it has the same molecular formula but a different spatial arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alloisoleucine, N-methyl- typically involves the use of stereospecific synthetic methods to ensure the correct spatial arrangement of atoms. One common approach is the use of chiral derivatizing agents during the synthesis process. For example, the synthesis can involve the use of N-benzoyl derivatives of isoleucine and allo-isoleucine, followed by specific reaction conditions to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of D-Alloisoleucine, N-methyl- may involve large-scale synthesis using similar stereospecific methods. The process often includes the use of high-performance liquid chromatography (HPLC) to separate and purify the desired stereoisomer from other isomers .
Chemical Reactions Analysis
Types of Reactions: D-Alloisoleucine, N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: D-Alloisoleucine, N-methyl- is used in the study of stereochemistry and chiral synthesis. It serves as a model compound for understanding the behavior of stereoisomers in various chemical reactions .
Biology: In biological research, D-Alloisoleucine, N-methyl- is used to study the metabolism of branched-chain amino acids and their role in various physiological processes .
Industry: In the industrial sector, D-Alloisoleucine, N-methyl- is used in the synthesis of complex organic molecules and as a chiral building block for various chemical processes .
Mechanism of Action
The mechanism of action of D-Alloisoleucine, N-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in the metabolism of branched-chain amino acids, such as branched-chain aminotransferase and branched-chain ketoacid dehydrogenase . These interactions can influence various metabolic pathways and physiological processes.
Comparison with Similar Compounds
L-Isoleucine: Another stereoisomer of isoleucine with a different spatial arrangement of atoms.
D-Isoleucine: A stereoisomer of isoleucine with a different configuration at the chiral center.
L-Alloisoleucine: Another stereoisomer of isoleucine with a different spatial arrangement of atoms.
Uniqueness: D-Alloisoleucine, N-methyl- is unique due to its specific stereochemistry and the presence of a methyl group on the nitrogen atom. This unique structure gives it distinct chemical and biological properties compared to other isoleucine stereoisomers .
Properties
IUPAC Name |
(2R,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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